molecular formula C12H13ClFNO4 B2995284 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248407-28-3

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2995284
CAS RN: 2248407-28-3
M. Wt: 289.69
InChI Key: JNTUELATCLXNKZ-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and proliferation. 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments, including its ease of synthesis and versatility as a building block for the synthesis of various pharmaceuticals. However, 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, including the development of more potent and selective anticancer agents based on 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, the investigation of its potential applications in other areas, such as material science and organic synthesis, and the study of its mechanism of action in more detail. Additionally, further research is needed to fully understand the potential advantages and limitations of 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for lab experiments.

Synthesis Methods

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-6-fluorobenzoic acid with isobutyl chloroformate and triethylamine. The resulting compound is then reacted with 2-amino-2-methylpropan-1-ol to produce 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

Scientific Research Applications

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been used as a building block in the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents.

properties

IUPAC Name

3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUELATCLXNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

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